3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide
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Overview
Description
3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide typically involves the fusion of triazole and thiadiazine rings. One common method involves the reaction of 3-fluorobenzoyl chloride with 5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various pharmacological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b]benzothiazoles: These compounds also have a fused triazole ring and are known for their antifungal properties.
Uniqueness
3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is unique due to the presence of the fluorine atom, which can enhance its pharmacological properties by increasing its lipophilicity and metabolic stability . This makes it a promising candidate for further drug development and research.
Properties
Molecular Formula |
C12H11FN4OS |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C12H11FN4OS/c13-9-4-1-3-8(7-9)10(18)14-11-15-16-12-17(11)5-2-6-19-12/h1,3-4,7H,2,5-6H2,(H,14,15,18) |
InChI Key |
UZBRLUFACWSFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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